methyl 2-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a tetrazole ring, and a dimethoxybenzoate moiety, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
The synthesis of methyl 2-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-4,5-dimethoxybenzoate typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various functional groups. One common method involves the reaction of 2-fluorophenylhydrazine with sodium azide to form the tetrazole ring, followed by acylation with 4,5-dimethoxybenzoic acid. The final step involves esterification with methanol under acidic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Scientific Research Applications
Methyl 2-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules and fluorophenyl derivatives. Compared to these compounds, methyl 2-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Methyl 2-(2-fluorophenyl)acetate
- 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid
- Thiophene derivatives .
Properties
Molecular Formula |
C19H18FN5O5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 2-[[2-[5-(2-fluorophenyl)tetrazol-2-yl]acetyl]amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H18FN5O5/c1-28-15-8-12(19(27)30-3)14(9-16(15)29-2)21-17(26)10-25-23-18(22-24-25)11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,26) |
InChI Key |
MBRNJADDSRZDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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